molecular formula C23H26N6O2 B8803175 N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine

N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine

Cat. No.: B8803175
M. Wt: 418.5 g/mol
InChI Key: HSKAZIJJKRAJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C23H26N6O2

Molecular Weight

418.5 g/mol

IUPAC Name

N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine

InChI

InChI=1S/C23H26N6O2/c1-18-5-4-6-19(15-18)17-25-28-21-16-22(29-10-13-30-14-11-29)27-23(26-21)31-12-8-20-7-2-3-9-24-20/h2-7,9,15-17H,8,10-14H2,1H3,(H,26,27,28)

InChI Key

HSKAZIJJKRAJAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=NNC2=CC(=NC(=N2)OCCC3=CC=CC=N3)N4CCOCC4

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine are not explicitly detailed in the available literature. general methods for synthesizing similar hydrazine derivatives often involve the condensation of hydrazine with aldehydes or ketones under controlled conditions. Industrial production methods may involve multi-step synthesis processes, including purification and characterization steps to ensure the compound’s purity and stability.

Chemical Reactions Analysis

N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine, like other hydrazine derivatives, can undergo various chemical reactions:

    Oxidation: Hydrazine derivatives can be oxidized to form azo compounds.

    Reduction: These compounds can be reduced to form amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The exact mechanism of action for N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine is not well-documented. hydrazine derivatives typically exert their effects by interacting with biological molecules, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can lead to the inhibition or activation of specific molecular pathways, affecting cellular functions.

Comparison with Similar Compounds

Similar compounds to N-[(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine include other hydrazine derivatives and pyrimidine-based molecules. Some examples are:

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